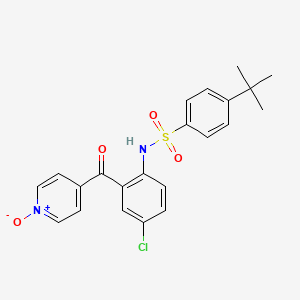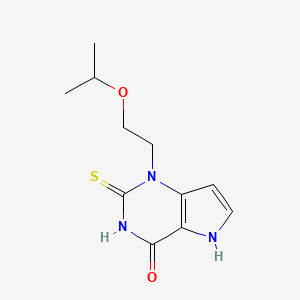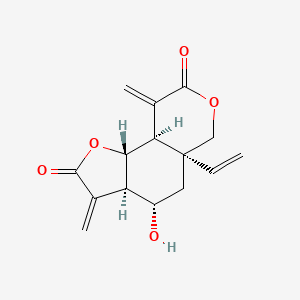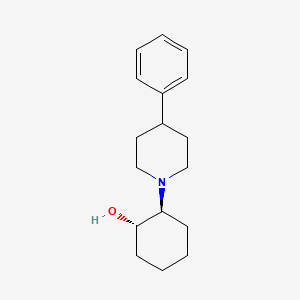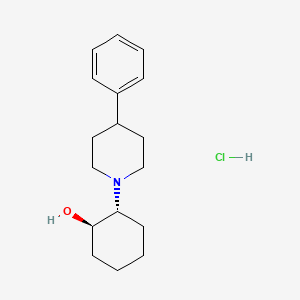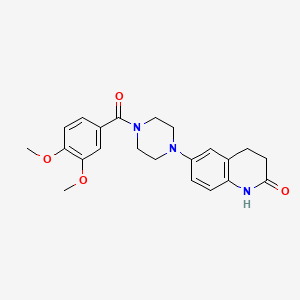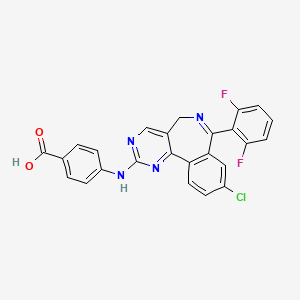
MLN8054
Vue d'ensemble
Description
MLN8054 est un inhibiteur sélectif de petite molécule de l'Aurora A kinase, une protéine kinase sérine/thréonine responsable de la régulation de plusieurs processus mitotiques, y compris la séparation des centrosomes, l'assemblage du fuseau et la ségrégation des chromosomes . L'Aurora A kinase est surexprimée dans divers types de tumeurs et est impliquée dans l'oncogenèse et la progression tumorale . This compound a montré un potentiel en tant qu'agent anticancéreux et est entré en essais cliniques pour les tumeurs solides avancées .
Applications De Recherche Scientifique
MLN8054 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Aurora A kinase and its effects on cell mitosis.
Biology: Employed in research to understand the role of Aurora A kinase in cellular processes and its implications in cancer biology.
Mécanisme D'action
Target of Action
MLN8054 is a selective small-molecule inhibitor that primarily targets Aurora A kinase . Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in cell division by regulating several mitotic processes, including centrosome separation, spindle assembly, and chromosome segregation .
Mode of Action
This compound inhibits the activity of recombinant Aurora A kinase in vitro . It is selective for Aurora A over the family member Aurora B in cultured cells . This selective inhibition disrupts the normal function of Aurora A kinase, leading to defects in the mitotic spindle and accumulation of cells in the G2/M phase of the cell cycle .
Biochemical Pathways
The inhibition of Aurora A kinase by this compound affects the normal progression of mitosis. Aurora A kinase phosphorylates a variety of proteins, including TPX2, TACC3, Eg5, and p53, among others . The inhibition of Aurora A kinase prevents centrosome maturation, resulting in improper formation of the mitotic spindle .
Result of Action
The inhibition of Aurora A kinase by this compound results in G2/M accumulation and spindle defects, which inhibit proliferation in multiple cultured human tumor cell lines . In human tumor xenografts, this compound induced mitotic accumulation and apoptosis, phenotypes consistent with the inhibition of Aurora A .
Analyse Biochimique
Biochemical Properties
MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells . It has been identified as a high-affinity, selective, orally bioavailable inhibitor of Aurora A .
Cellular Effects
Treatment of human tumor cells grown in culture with this compound showed a number of morphologic and biochemical changes associated with senescence . These include increased staining of senescence-associated β-galactosidase, increased nuclear and cell body size, vacuolated cellular morphology, upregulation/stabilization of p53, p21, and hypophosphorylated pRb .
Molecular Mechanism
The selectivity mechanism of this compound towards Aurora-A over Aurora-B was investigated using molecular dynamics simulations and binding free energy calculations . Binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation and opens the hydrophobic pocket of the active site, thus increasing the interaction between this compound and the residue Val279 .
Temporal Effects in Laboratory Settings
In a first-in-human, dose-escalation study, this compound was given orally for 7, 14, or 21 days followed by a 14-day treatment-free period . Dose-limiting toxicities (DLTs) of reversible grade 3 benzodiazepine-like effects defined the estimated maximum tolerated dose (MTD) of 60 mg QID/M for 14 days .
Dosage Effects in Animal Models
In HCT-116 xenograft–bearing animals dosed orally with this compound for 3 weeks, increased senescence-associated β-galactosidase activity was detected in tissue sections starting on day 15 .
Metabolic Pathways
This compound is predominantly metabolized through CYP1A2 and 3A4 . It is highly protein bound (>98%), and pharmacokinetic parameters in rat showed that this compound was absorbed rapidly, exposure was dose proportional, and terminal half-life was 30–40 h .
Transport and Distribution
This compound is highly cell permeable . It is not a substrate of P-gp in transfected MDCK cells . Upon systemic administration, this compound distribution to the bone marrow occurred rapidly, was not significantly limited by efflux transporters, and reached higher concentrations than in the CNS .
Subcellular Localization
AURKA, the target of this compound, is expressed early in mitosis and localizes to centrosomes and proximal mitotic spindles . The binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation .
Méthodes De Préparation
La synthèse de MLN8054 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie synthétique implique généralement l'utilisation du criblage à haut débit pour identifier les échafaudages qui inhibent l'activité de l'Aurora A kinase . La principale voie d'élimination de this compound est le métabolisme, principalement par hydroxylation et formation d'acylglucuronide . Les méthodes de production industrielle se concentrent sur l'optimisation de ces voies synthétiques pour assurer un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
MLN8054 subit diverses réactions chimiques, notamment :
Réduction : Implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'Aurora A kinase et ses effets sur la mitose cellulaire.
Biologie : Employé dans la recherche pour comprendre le rôle de l'Aurora A kinase dans les processus cellulaires et ses implications dans la biologie du cancer.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de l'Aurora A kinase. Cette inhibition entraîne l'accumulation de cellules dans la phase G2/M du cycle cellulaire, entraînant des défauts du fuseau et l'inhibition de la prolifération cellulaire . Les cibles moléculaires de this compound comprennent plusieurs protéines impliquées dans la mitose, telles que TPX2, TACC3, Eg5 et p53 . La perturbation de l'activité de l'Aurora A kinase conduit finalement à l'apoptose et à la mort des cellules tumorales .
Comparaison Avec Des Composés Similaires
MLN8054 est souvent comparé à d'autres inhibiteurs de l'Aurora kinase, tels que l'alisertib (MLN8237). Les deux composés sont des inhibiteurs sélectifs de l'Aurora A kinase et ont montré une activité anticancéreuse prometteuse dans des études précliniques et cliniques . This compound est unique en sa capacité à induire la sénescence dans les cellules tumorales, un arrêt de croissance terminal qui n'est pas couramment observé avec d'autres inhibiteurs de l'Aurora kinase . D'autres composés similaires comprennent VX-680 et ZM447439, qui sont des inhibiteurs de l'Aurora kinase pan ciblant à la fois les kinases Aurora A et B .
Propriétés
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBDROWDBDFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235987 | |
| Record name | MLN8054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines. | |
| Record name | MLN8054 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
869363-13-3 | |
| Record name | MLN8054 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN8054 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MLN8054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MLN8054 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of MLN8054?
A: this compound is a potent and selective inhibitor of Aurora A kinase (AURKA) [, , , , , ].
Q2: How does this compound interact with Aurora A kinase?
A: this compound demonstrates a binding preference for Aurora A over Aurora B, primarily due to electrostatic interactions. Structural studies reveal that this compound induces an unusual "DFG-up" conformation in the activation loop of Aurora A, opening a hydrophobic pocket and facilitating interaction with the Val279 residue []. This interaction is less favorable in Aurora B due to electrostatic repulsion with the Glu177 residue [, ].
Q3: What are the downstream consequences of Aurora A inhibition by this compound?
A3: Inhibition of Aurora A by this compound disrupts crucial mitotic processes leading to:
- Defects in Spindle Assembly: this compound treatment results in abnormal mitotic spindles, often with unseparated centrosomes, leading to spindle pole and chromosome congression defects [, , ].
- Mitotic Arrest and Slippage: While initially causing mitotic delays by activating the spindle assembly checkpoint, prolonged this compound exposure ultimately overrides the checkpoint, leading to mitotic slippage and multinucleation [, ].
- Chromosome Mis-segregation and Aneuploidy: this compound treatment leads to chromosome alignment defects, lagging chromosomes during anaphase, and chromatin bridges during telophase, culminating in the development of aneuploidy [, ].
- Apoptosis and Senescence: this compound induces apoptosis in tumor cells, potentially through p53-dependent and p73-dependent pathways [, ]. Additionally, this compound has been shown to induce tumor cell senescence both in vitro and in vivo [].
- Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Studies suggest that this compound can suppress EMT in certain cancer cells, potentially by downregulating EMT-related proteins and signaling pathways [].
Q4: Does this compound affect the phosphorylation of Aurora A substrates?
A: Yes, this compound treatment inhibits Aurora A autophosphorylation at Thr288 and disrupts the phosphorylation and localization of key Aurora A substrates like TACC3, which is crucial for mitotic spindle stability [, ].
Q5: What is the role of TACC3 mislocalization as a pharmacodynamic marker of this compound activity?
A: Since Aurora A-mediated phosphorylation is essential for TACC3 localization to mitotic spindles, quantifying TACC3 mislocalization away from spindle poles serves as a novel pharmacodynamic method for assessing Aurora A activity in preclinical models and potentially in patients treated with this compound [].
Q6: Does this compound affect HURP's distribution on microtubules?
A: Yes, this compound, similar to other Aurora A inhibitors, disrupts the gradient distribution of HURP (Hepatoma Up-Regulated Protein) on microtubules, highlighting Aurora A's role in regulating this mitotic microtubule stabilizer [].
Q7: Does this compound affect vimentin phosphorylation?
A: Research suggests that Aurora A can phosphorylate vimentin at Ser412, and this phosphorylation is inhibited by this compound treatment []. This finding suggests a potential role for Aurora A in cytoskeletal reorganization during mitosis and highlights the possibility of using phosphorylated vimentin as a pharmacodynamic marker for Aurora A activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


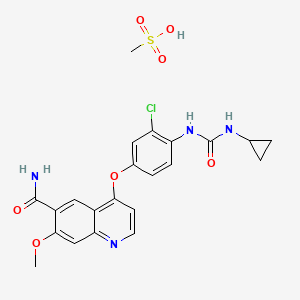
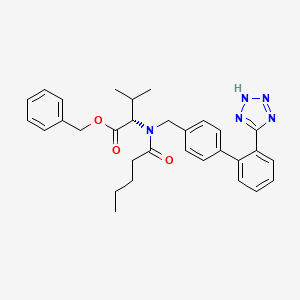
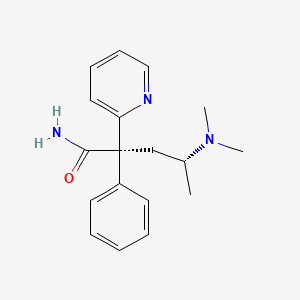
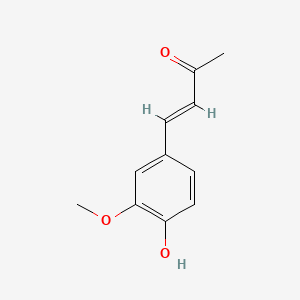
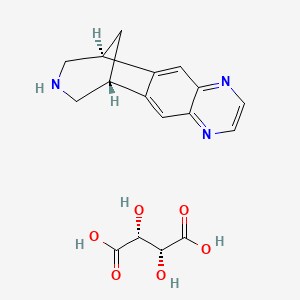
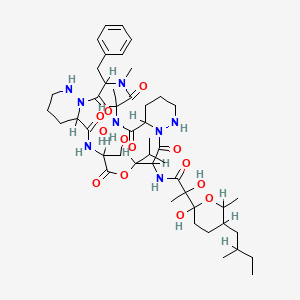
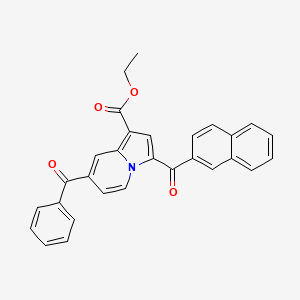
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
